Cyheptamide

Übersicht

Beschreibung

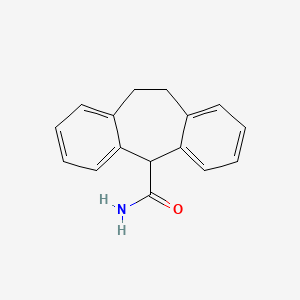

Cyheptamide is a compound with the molecular formula C16H15NO and a molecular weight of 237.2964 g/mol . It was developed by Ayerst Research Laboratories in the 1960s as an anticonvulsant . The compound is known for its ability to protect against tonic phase convulsions and maximal electroshock seizures in mice .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cyheptamid kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten mit Carboxamid unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise einen neutralen pH-Wert und eine hohe Effizienz, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cyheptamid umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochwertigen Reagenzien und kontrollierten Reaktionsbedingungen, um die Reinheit und Ausbeute der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyheptamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cyheptamid kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Die Verbindung kann reduziert werden, um spezifische Derivate zu erhalten.

Substitution: Cyheptamid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Cyheptamid verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Cyheptamid gebildet werden, hängen von der Art der Reaktion und den verwendeten Bedingungen ab. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate liefern, während Reduktionsreaktionen Amin-Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Anticonvulsant Activity :

-

Analytical Applications in Drug Development :

- This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting other drugs. In a study involving nonhuman primates, this compound was effectively used to quantify concentrations of various anti-HIV drugs, demonstrating its utility in pharmacokinetic studies .

Table 1: Summary of Pharmacological Studies Involving this compound

Case Study: Anticonvulsant Efficacy

A study explored the anticonvulsant activity of this compound by comparing its effects with those of carbamazepine and diphenylhydantoin. The results indicated that this compound exhibited comparable efficacy, suggesting its potential as a therapeutic agent for seizure disorders .

Case Study: LC-MS/MS Method Validation

In a pharmacokinetic analysis involving nonhuman primates, a validated LC-MS/MS method was developed to simultaneously detect this compound and other anti-HIV drugs. The method demonstrated high sensitivity and specificity, confirming this compound's role as an effective internal standard .

Wirkmechanismus

The mechanism of action of cyheptamide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter activity. This interaction helps in preventing convulsions and seizures .

Vergleich Mit ähnlichen Verbindungen

Cyheptamid wird oft mit anderen Antikonvulsiva wie Carbamazepin und Phenytoin verglichen. Obwohl alle drei Verbindungen bestimmte stereochemische Merkmale gemeinsam haben, ist Cyheptamid in seiner spezifischen molekularen Struktur und seinem pharmakologischen Profil einzigartig . Ähnliche Verbindungen umfassen:

- Carbamazepin

- Phenytoin

- Gabapentin

Diese Verbindungen werden, wie Cyheptamid, zur Behandlung von Epilepsie und anderen neurologischen Erkrankungen eingesetzt .

Biologische Aktivität

Cyheptamide, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive review of its mechanisms, effects, and applications based on diverse scientific literature.

Chemical Profile

This compound is an organic compound classified under the category of amides. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The molecular formula is CHNO, and it exhibits unique properties that contribute to its biological activity.

This compound has been demonstrated to exhibit multiple mechanisms of action, primarily through its interaction with sigma receptors and neurotransmitter systems:

- Sigma Receptor Modulation : this compound acts as a modulator of sigma receptors, which are implicated in various neurological processes. Activation of these receptors can lead to neuroprotective effects and modulation of neurotransmitter release, particularly in the context of neurodegenerative diseases .

- Anticonvulsant Properties : Research indicates that this compound possesses anticonvulsant properties. It has been shown to reduce seizure frequency in animal models by modulating excitatory and inhibitory neurotransmission pathways .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various studies:

- Neuroprotective Effects : this compound has been associated with neuroprotection against excitotoxicity, which is crucial in conditions such as epilepsy and neurodegeneration. Its ability to enhance GABAergic signaling while dampening glutamatergic hyperexcitability contributes to this effect .

- Behavioral Outcomes : In preclinical studies, this compound has shown promise in improving cognitive and motor functions in models of neurodegeneration. This suggests potential applications in treating disorders characterized by cognitive decline .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Seizure Management : A study involving animal models of epilepsy demonstrated that this compound significantly reduced seizure episodes when administered chronically. The results showed a marked improvement compared to control groups receiving placebo treatments .

- Cognitive Enhancement : Another study investigated the effects of this compound on cognitive performance in aged rats. The findings indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticonvulsant | Modulation of excitatory/inhibitory balance | |

| Neuroprotection | Sigma receptor activation | |

| Cognitive enhancement | Improvement in learning and memory |

Comparative Efficacy

| Study Type | Model Used | Dosage | Outcome |

|---|---|---|---|

| Preclinical | Mouse model | 10 mg/kg | Significant seizure reduction |

| Preclinical | Rat model | 5 mg/kg | Improved cognitive function |

Eigenschaften

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBVLLORZMAWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046551 | |

| Record name | Cyheptamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7199-29-3 | |

| Record name | Cyheptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7199-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyheptamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007199293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyheptamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyheptamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYHEPTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R22P8K61P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.